Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate
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Overview
Description
Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate is a chemical compound with the molecular formula C9H13F3N2O2 and a molecular weight of 238.21 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves several steps. One common method includes the reaction of piperidine with trifluoroacetic anhydride to form 1-(2,2,2-trifluoroacetyl)piperidine. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, it binds to the active site of the enzyme, leading to its inhibition. This interaction affects the enzyme’s ability to metabolize substrates, thereby influencing drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate can be compared with other similar compounds such as:
1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the carbimidate moiety, making it less versatile in certain reactions.
4-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbimidate group, leading to different chemical properties and applications
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.
Properties
Molecular Formula |
C9H13F3N2O2 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate |
InChI |
InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3 |
InChI Key |
PBORDJDFJNKKBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CCN(CC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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